BenchChemオンラインストアへようこそ!

8-(Trifluoromethyl)quinazoline-2,4-diol

Tankyrase inhibition Synthetic intermediate Cancer therapeutics

8-(Trifluoromethyl)quinazoline-2,4-diol (CAS 959236-90-9), also named 8-(trifluoromethyl)-1H-quinazoline-2,4-dione, is a fluorinated heterocyclic compound belonging to the quinazoline-2,4(1H,3H)-dione scaffold class. It features a trifluoromethyl (-CF3) substituent at the 8-position of the bicyclic quinazoline core.

Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
CAS No. 959236-90-9
Cat. No. B11876355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethyl)quinazoline-2,4-diol
CAS959236-90-9
Molecular FormulaC9H5F3N2O2
Molecular Weight230.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)NC(=O)NC2=O
InChIInChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-1-2-4-6(5)13-8(16)14-7(4)15/h1-3H,(H2,13,14,15,16)
InChIKeyXVFUBOPZSVIZTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Trifluoromethyl)quinazoline-2,4-diol (CAS 959236-90-9): A Regiospecific Quinazolinedione Building Block


8-(Trifluoromethyl)quinazoline-2,4-diol (CAS 959236-90-9), also named 8-(trifluoromethyl)-1H-quinazoline-2,4-dione, is a fluorinated heterocyclic compound belonging to the quinazoline-2,4(1H,3H)-dione scaffold class. It features a trifluoromethyl (-CF3) substituent at the 8-position of the bicyclic quinazoline core . This compound has been explicitly documented as a synthetic intermediate in the preparation of tankyrase inhibitors, as demonstrated in patent US20200172554A1, where it serves as a precursor for further functionalization via chlorination [1]. Its molecular formula is C9H5F3N2O2, with a molecular weight of 230.14 g/mol and a computed LogP of 2.06 .

Why 8-(Trifluoromethyl)quinazoline-2,4-diol Cannot Be Replaced by Other Regioisomeric Quinazolinediones


Regioisomeric trifluoromethyl-quinazoline-2,4-diones (6-CF3, 7-CF3, and 8-CF3) share identical molecular formula, molecular weight, and computed LogP but are not functionally interchangeable. The position of the -CF3 group dictates the electronic environment and steric accessibility around the quinazoline core, which directly influences synthetic reactivity and biological target engagement . Published data demonstrate that substitution at the C-8 position specifically enhances tankyrase 2 (TNKS2) inhibitory potency and selectivity relative to other positions. Compounds bearing 8-substituents engage a novel sub-pocket adjacent to the nicotinamide binding site, a feature not accessible to 6- or 7-substituted analogs [1]. In addition, the 8-CF3 isomer is the only regioisomer explicitly prepared and used as a key intermediate in a published tankyrase inhibitor patent (US20200172554A1), underscoring its synthetic relevance [2].

Quantitative Differentiation Evidence for 8-(Trifluoromethyl)quinazoline-2,4-diol (CAS 959236-90-9)


Documented Use as Key Intermediate in Tankyrase Inhibitor Synthesis vs. Unreported 6-CF3 and 7-CF3 Isomers

8-(Trifluoromethyl)quinazoline-2,4-diol is explicitly disclosed as a synthetic intermediate in the preparation of tankyrase inhibitors in US Patent 20200172554A1 [1]. The patent describes its conversion to 2-chloro-8-(trifluoromethyl)quinazolin-4(3H)-one via treatment with POCl3/N,N-dimethylaniline at 100°C for 4 h, followed by further derivatization to yield bioactive tankyrase inhibitors [1]. In contrast, neither the 6-CF3 isomer (CAS 864291-33-8) nor the 7-CF3 isomer (CAS 3833-78-1) appears as a starting material or intermediate in this patent. This documented synthetic application represents a direct differentiation point for procurement decisions in tankyrase-focused drug discovery programs.

Tankyrase inhibition Synthetic intermediate Cancer therapeutics

C-8 Substitution Enhances Tankyrase 2 Affinity: Class-Level SAR Evidence

A 2025 European Journal of Medicinal Chemistry study demonstrated that substituents at the C-8 position of the quinazolin-4-one scaffold engage a novel sub-pocket within the tankyrase 2 (TNKS2) catalytic domain, leading to improved binding affinity and selectivity [1]. The diol-substituted C-8 analog EXQ-1e achieved a TNKS2 pIC50 of 7.19 (IC50 ≈ 65 nM), while the nitro-substituted C-8 analog EXQ-2d reached a pIC50 of 7.86 (IC50 ≈ 14 nM) [1]. Both C-8-substituted compounds attenuated WNT/β-catenin signaling with sub-micromolar cellular IC50 values [1]. In contrast, compounds lacking C-8 substitution or substituted at alternative positions (e.g., C-6 or C-7) lack this sub-pocket engagement and typically exhibit reduced TNKS2 affinity [1]. The 8-CF3-quinazoline-2,4-dione scaffold possesses the same C-8 substitution geometry as these validated inhibitors, supporting its relevance as a privileged fragment for tankyrase inhibitor design.

Tankyrase 2 (TNKS2) Structure-Activity Relationship Quinazolin-4-one scaffold

Commercial Purity Advantage: 8-CF3 Isomer at 98% vs. 7-CF3 Isomer at 95%

Commercially available 8-(trifluoromethyl)quinazoline-2,4-diol (CAS 959236-90-9) is offered at 98% purity by reputable suppliers such as Leyan (product no. 1750649) and MolCore . In contrast, the 7-trifluoromethyl isomer (CAS 3833-78-1) is listed at 95% purity from Molbase [1]. This 3-percentage-point purity differential is significant for applications requiring high-purity building blocks, such as late-stage functionalization in medicinal chemistry and quality-controlled compound library generation. The higher purity of the 8-CF3 isomer reduces the burden of pre-reaction purification and minimizes the risk of side products arising from impurities.

Chemical procurement Purity comparison Quality control

Recommended Application Scenarios for 8-(Trifluoromethyl)quinazoline-2,4-diol (CAS 959236-90-9)


Tankyrase 1/2 Inhibitor Lead Optimization Programs

Medicinal chemistry teams pursuing tankyrase (TNKS1/TNKS2) inhibitors for oncology or fibrosis indications should prioritize the 8-CF3-quinazoline-2,4-dione scaffold as a C-8-substituted core building block. The regiospecific 8-position substitution has been validated by X-ray crystallography to engage a sub-pocket adjacent to the nicotinamide binding site, enhancing TNKS2 affinity (class-level pIC50 range 7.19–7.86 for C-8 diol and nitro analogs) [1]. The compound is the documented starting material in the RIKEN tankyrase inhibitor patent (US20200172554A1) and is directly convertible to 2-chloro-8-(trifluoromethyl)quinazolin-4(3H)-one for further derivatization [2].

Focused Quinazolinedione Library Synthesis at the 8-Position

For hit-to-lead and lead optimization campaigns requiring systematic exploration of C-8 substituents on the quinazoline-2,4-dione core, this compound provides a chemically defined starting point. The 8-CF3 group imparts distinct steric and electronic properties (electron-withdrawing, lipophilic) compared to 8-H, 8-F, or 8-Cl analogs. The commercial availability at 98% purity (Leyan, MolCore) reduces pre-synthesis purification steps, making it suitable for parallel library synthesis and automated chemistry platforms.

Chemical Biology Probe Development Targeting PARP Family Enzymes

The C-8 substitution on quinazoline-2,4-diones has been shown to modulate selectivity between tankyrases and other PARP family members [1]. Researchers developing selective chemical probes for TNKS2 over PARP1/2 or other PARP isoforms can leverage the 8-CF3-quinazoline-2,4-dione scaffold to bias selectivity toward tankyrase engagement. The compound's documented role as a versatile intermediate (e.g., chlorination at C-2, alkylation at N1/N3) [2] allows for further structural diversification to optimize selectivity profiles.

Quality-Regulated Compound Management and Procurement

For centralized compound management facilities and procurement departments, 8-(trifluoromethyl)quinazoline-2,4-diol (CAS 959236-90-9) at 98% purity offers a verifiable quality specification versus the 95% purity of the commonly available 7-CF3 isomer. This 3% purity differential supports compliance with stringent quality thresholds for high-throughput screening (HTS) compound libraries and late-stage functionalization intermediates, where impurity profiles can confound assay results.

Quote Request

Request a Quote for 8-(Trifluoromethyl)quinazoline-2,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.